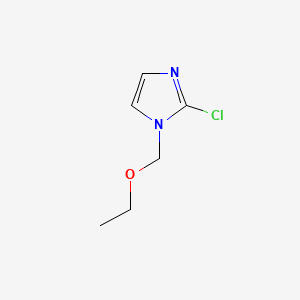

2-Chloro-1-ethoxymethylimidazole

Description

BenchChem offers high-quality 2-Chloro-1-ethoxymethylimidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-1-ethoxymethylimidazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1-(ethoxymethyl)imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN2O/c1-2-10-5-9-4-3-8-6(9)7/h3-4H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DONYAQVHLUVENE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCN1C=CN=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40378376 | |

| Record name | 2-Chloro-1-ethoxymethylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850429-55-9 | |

| Record name | 2-Chloro-1-ethoxymethylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-1-ethoxymethylimidazole: Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-1-ethoxymethylimidazole is a halogenated imidazole derivative with potential applications as an intermediate in pharmaceutical synthesis, particularly in the development of novel antifungal agents and for use in cross-coupling reactions. This technical guide provides a comprehensive overview of its known properties and a proposed synthetic route, addressing a notable gap in currently available, detailed experimental data. Due to the limited publicly accessible information, this document combines reported data with predicted properties and a generalized synthetic protocol adapted from established methods for analogous compounds.

Chemical and Physical Properties

| Property | Value | Source/Method |

| CAS Number | 850429-55-9 | [1] |

| Molecular Formula | C₆H₉ClN₂O | [1] |

| Molecular Weight | 160.60 g/mol | [1] |

| Boiling Point | 253.4 °C at 760 mmHg | Reported |

| Predicted XlogP | 1.2 | Predicted[2] |

| Appearance | Not Reported | - |

| Melting Point | Not Reported | - |

| Solubility | Not Reported | - |

Table 1: Physicochemical Properties of 2-Chloro-1-ethoxymethylimidazole

Synthesis of 2-Chloro-1-ethoxymethylimidazole

A detailed, experimentally validated protocol for the synthesis of 2-Chloro-1-ethoxymethylimidazole is not explicitly available in the reviewed literature. However, based on general procedures for the N-alkylation of imidazoles, a plausible synthetic route involves the reaction of 2-chloroimidazole with an ethoxymethylating agent, such as chloromethyl ethyl ether, in the presence of a base.

Proposed Synthetic Workflow

Figure 1: Proposed workflow for the synthesis of 2-Chloro-1-ethoxymethylimidazole.

Detailed Experimental Protocol (Proposed)

Disclaimer: The following protocol is a proposed method based on general procedures for similar chemical transformations and has not been experimentally validated for this specific compound. Appropriate safety precautions should be taken, and the reaction should be monitored carefully.

Materials:

-

2-Chloroimidazole

-

Chloromethyl ethyl ether (or a suitable equivalent)

-

Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred suspension of a base (e.g., 1.2 equivalents of Sodium Hydride) in anhydrous DMF under an inert atmosphere (e.g., nitrogen), add a solution of 2-chloroimidazole (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.

-

Allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation of the imidazole.

-

Cool the reaction mixture back to 0 °C and add chloromethyl ethyl ether (1.1 equivalents) dropwise.

-

Let the reaction warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure 2-Chloro-1-ethoxymethylimidazole.

Spectroscopic Properties (Predicted)

No experimental spectroscopic data for 2-Chloro-1-ethoxymethylimidazole has been found in the public domain. The following are predicted spectroscopic characteristics based on the compound's structure and data from analogous molecules.

1H NMR Spectroscopy (Predicted)

-

Triplet (3H): Around 1.1-1.3 ppm, corresponding to the methyl protons (-O-CH₂-CH₃ ).

-

Quartet (2H): Around 3.4-3.6 ppm, corresponding to the methylene protons of the ethyl group (-O-CH₂ -CH₃).

-

Singlet (2H): Around 5.3-5.5 ppm, corresponding to the methylene protons of the ethoxymethyl group (-N-CH₂ -O-).

-

Two doublets or singlets (1H each): In the aromatic region (around 7.0-7.5 ppm), corresponding to the two protons on the imidazole ring.

13C NMR Spectroscopy (Predicted)

-

Methyl Carbon: Around 15 ppm (-O-CH₂-CH₃ ).

-

Ethyl Methylene Carbon: Around 65 ppm (-O-CH₂ -CH₃).

-

Ethoxymethyl Methylene Carbon: Around 75-80 ppm (-N-CH₂ -O-).

-

Imidazole Ring Carbons: Two signals in the range of 115-130 ppm for the C4 and C5 carbons, and one signal further downfield for the C2 carbon bearing the chlorine atom.

Infrared (IR) Spectroscopy (Predicted)

-

C-H stretching (alkane): 2850-3000 cm⁻¹

-

C-H stretching (aromatic): 3000-3150 cm⁻¹

-

C=N and C=C stretching (imidazole ring): 1450-1600 cm⁻¹

-

C-O stretching (ether): 1050-1150 cm⁻¹

-

C-Cl stretching: 600-800 cm⁻¹

Mass Spectrometry (Predicted)

-

Molecular Ion (M+): A peak corresponding to the molecular weight (m/z = 160), with an M+2 peak at m/z = 162 in an approximate 3:1 ratio, characteristic of the presence of a single chlorine atom.

-

Major Fragments: Fragmentation may involve the loss of the ethoxymethyl group, the ethyl group, or the chlorine atom.

Applications and Biological Activity

2-Chloro-1-ethoxymethylimidazole is primarily utilized as a chemical intermediate in organic synthesis. Its known applications include:

-

Pharmaceutical Intermediate: It serves as a building block in the synthesis of more complex molecules with potential therapeutic properties.

-

Antifungal Agents: It has been used in the synthesis of novel antifungal compounds[3].

-

Suzuki-Miyaura Coupling Reactions: The chloro-substituted imidazole core can participate in cross-coupling reactions to form C-C bonds, expanding its synthetic utility[3].

Currently, there is no publicly available information to suggest that 2-Chloro-1-ethoxymethylimidazole is directly involved in any specific biological signaling pathways. Its primary role in the context of drug development appears to be as a precursor molecule.

Safety and Handling

Based on available safety data sheets, 2-Chloro-1-ethoxymethylimidazole should be handled with care in a well-ventilated area. It is advisable to wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Specific hazard information is limited, but as with most chlorinated organic compounds, it should be treated as potentially hazardous.

Conclusion

2-Chloro-1-ethoxymethylimidazole is a valuable, yet under-characterized, synthetic intermediate. While its physical properties are not extensively documented, a reliable boiling point is available. A plausible and detailed synthetic protocol can be proposed based on established chemical principles, although experimental validation is required. The lack of comprehensive spectroscopic data highlights an area for future research, which would greatly benefit chemists working with this compound. Its utility as a precursor for antifungal agents and in cross-coupling reactions underscores its potential in medicinal and materials chemistry.

References

"2-Chloro-1-ethoxymethylimidazole chemical structure and analysis"

This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical considerations for 2-Chloro-1-ethoxymethylimidazole. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. While this guide compiles all publicly available data, it is important to note that detailed experimental protocols and extensive physicochemical data for this specific compound are not widely published.

Chemical Structure and Identifiers

2-Chloro-1-ethoxymethylimidazole is a substituted imidazole derivative. The imidazole ring is a five-membered aromatic heterocycle with two nitrogen atoms. In this compound, the carbon at the 2-position is substituted with a chlorine atom, and one of the nitrogen atoms is substituted with an ethoxymethyl group.

Table 1: Chemical Identifiers for 2-Chloro-1-ethoxymethylimidazole

| Identifier | Value | Reference |

| IUPAC Name | 2-chloro-1-(ethoxymethyl)imidazole | |

| CAS Number | 850429-55-9 | |

| Molecular Formula | C₆H₉ClN₂O | |

| Molecular Weight | 160.60 g/mol | |

| Canonical SMILES | CCOCN1C=CN=C1Cl | |

| InChI | InChI=1S/C6H9ClN2O/c1-2-10-5-9-4-3-8-6(9)7/h3-4H,2,5H2,1H3 | |

| InChIKey | DONYAQVHLUVENE-UHFFFAOYSA-N | |

| PubChem CID | 2773326 |

Physicochemical and Analytical Data

Detailed experimental physicochemical data for 2-Chloro-1-ethoxymethylimidazole is scarce in publicly accessible literature. The following table includes predicted values which can be used for initial assessment.

Table 2: Predicted Physicochemical and Mass Spectrometry Data

| Property / Parameter | Value | Reference |

| XlogP (Predicted) | 1.2 | |

| Monoisotopic Mass | 160.04034 Da | |

| [M+H]⁺ (m/z) | 161.04762 | |

| [M+Na]⁺ (m/z) | 183.02956 | |

| [M+K]⁺ (m/z) | 199.00350 | |

| [M-H]⁻ (m/z) | 159.03306 |

Note: No experimental data for melting point, boiling point, solubility, or detailed spectral analysis (NMR, IR) were found in the public domain.

Synthesis and Analysis Workflow

While a specific, detailed experimental protocol for the synthesis of 2-Chloro-1-ethoxymethylimidazole is not publicly available, a logical synthetic route can be proposed based on standard organic chemistry principles. A general workflow for its subsequent analysis and characterization is also presented.

Proposed Synthetic Workflow

A plausible synthesis could involve the N-protection of 2-chloroimidazole with an ethoxymethyl group. 2-Chloroimidazole itself can be prepared from imidazole.

Caption: Proposed synthetic pathway for 2-Chloro-1-ethoxymethylimidazole.

General Analytical Workflow

Following synthesis, the compound would undergo a standard analytical workflow to confirm its identity, purity, and structure.

Caption: Standard workflow for the analysis of a synthesized chemical compound.

Experimental Protocols (Hypothetical)

As no specific protocols are published, this section outlines the general principles for key analytical experiments.

High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the purity of the synthesized compound.

-

Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol, possibly with a modifier like formic acid or ammonium acetate.

-

Stationary Phase: A C18 reversed-phase column is typically suitable for compounds of this polarity.

-

Detection: UV detection, likely in the range of 210-254 nm, as the imidazole ring contains a chromophore.

Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight of the compound.

-

Ionization Technique: Electrospray ionization (ESI) would be suitable, in positive mode, to detect ions such as [M+H]⁺ and [M+Na]⁺.

-

Analysis: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) would confirm the elemental composition based on the accurate mass measurement. Fragmentation analysis (MS/MS) could provide structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the chemical structure.

-

¹H NMR: Expected signals would include a triplet and a quartet for the ethyl group, a singlet for the methylene bridge, and two distinct signals for the imidazole ring protons.

-

¹³C NMR: Six distinct carbon signals are expected.

-

Solvent: A deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) would be used.

Applications in Chemical Synthesis

2-Chloro-1-ethoxymethylimidazole is noted for its use as a pharmaceutical intermediate and in synthetic reactions. One key application is its role in Suzuki-Miyaura cross-coupling reactions.

Role in Suzuki-Miyaura Coupling

In this reaction, the chloro-substituted imidazole acts as an electrophilic coupling partner. The chlorine atom is displaced in a palladium-catalyzed reaction with a boronic acid or ester, forming a new carbon-carbon bond at the 2-position of the imidazole ring.

Caption: Role of 2-Chloro-1-ethoxymethylimidazole in a Suzuki-Miyaura reaction.

An In-depth Technical Guide to GSK1016790A (CAS No. 850429-55-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK1016790A is a potent and selective agonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, a non-selective cation channel involved in a multitude of physiological processes.[1][2][3] This technical guide provides a comprehensive overview of the physicochemical and pharmacological properties of GSK1016790A, its mechanism of action, and its applications as a research tool in drug development. Detailed experimental protocols and signaling pathway diagrams are included to facilitate its use in a laboratory setting.

Physicochemical Properties

GSK1016790A is a complex synthetic molecule with the following identifiers and properties:

| Property | Value |

| IUPAC Name | N-[(1S)-1-[[4-[(2S)-2-[[(2,4-Dichlorophenyl)sulfonyl]amino]-3-hydroxy-1-oxopropyl]-1-piperazinyl]carbonyl]-3-methylbutyl]benzo[b]thiophene-2-carboxamide |

| Synonyms | GSK101 |

| Molecular Formula | C28H32Cl2N4O6S2 |

| Molecular Weight | 655.61 g/mol [4][5] |

| CAS Number | 942206-85-1 (Note: This CAS number has also been associated with 2-Chloro-1-(ethoxymethyl)imidazole)[6][7][8] |

| Appearance | Crystalline solid[5] |

| Purity | ≥98%[5] |

| Solubility | Soluble in DMSO (~15 mg/ml), ethanol (~10 mg/ml), and DMF (~15 mg/ml).[5] Sparingly soluble in aqueous buffers.[5] |

| Storage | Store at -20°C for long-term stability (≥4 years).[5] |

Pharmacological Properties and Uses

GSK1016790A is a highly utilized pharmacological tool for studying TRPV4 channel function both in vitro and in vivo.[1][3][9][10] Its primary use is as a selective agonist to activate TRPV4 channels, leading to an influx of cations, predominantly Ca2+, into the cell.[2][4][11]

Mechanism of Action

GSK1016790A directly binds to and activates the TRPV4 ion channel.[4] This activation leads to a conformational change in the channel, opening a pore that allows for the influx of cations, most notably Ca2+ and Na+, down their electrochemical gradients.[1] This influx of ions depolarizes the cell membrane and increases the intracellular calcium concentration ([Ca2+]i), which in turn triggers a variety of downstream signaling events.[1][3][11]

In Vitro and In Vivo Activity

The potency of GSK1016790A has been demonstrated across various cell types and experimental systems.

| System | Parameter | Value | Reference |

| Human TRPV4-expressing HEK cells | EC50 for Ca2+ influx | 2.1 nM | [4][12] |

| Mouse TRPV4-expressing HEK cells | EC50 for Ca2+ influx | 18 nM | [4][12] |

| Choroid plexus epithelial cells | EC50 | 34 nM | [4][13] |

| Primary human endothelial cells | EC50 for Ca2+ event frequency | 26.9 nM | [14] |

In vivo, administration of GSK1016790A has been shown to induce physiological responses consistent with TRPV4 activation, such as urinary bladder contraction and hyperactivity, as well as marked decreases in systemic and pulmonary vascular resistance.[4][15][16]

Signaling Pathways Modulated by GSK1016790A

Activation of TRPV4 by GSK1016790A initiates a cascade of intracellular signaling events. A key consequence of GSK1016790A-induced TRPV4 activation is the subsequent regulation of the channel's own plasma membrane expression through a process of endocytosis. This process is dependent on intracellular calcium release and is controlled by the PI3K, PKC, and RhoA signaling pathways.[1][3][10][17]

Experimental Protocols

In Vitro Calcium Imaging Assay

This protocol describes a method to measure changes in intracellular calcium concentration in response to GSK1016790A using a fluorescent calcium indicator.

Methodology:

-

Cell Culture: Culture human embryonic kidney (HEK293) cells stably expressing TRPV4 in appropriate media.[1]

-

Plating: Plate the cells onto glass-bottom dishes suitable for fluorescence microscopy.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.

-

Baseline Measurement: Mount the dish on a fluorescence microscope and record the baseline fluorescence intensity before stimulation.

-

Stimulation: Add GSK1016790A at the desired concentration (e.g., 100 nM for a near-maximal effect) to the cells.[1]

-

Data Acquisition: Continuously record the fluorescence intensity over time to monitor the change in intracellular calcium.

-

Analysis: Analyze the fluorescence data to quantify the change in intracellular calcium concentration in response to GSK1016790A.

Cell Surface Biotinylation Assay

This protocol is used to determine the density of TRPV4 channels on the plasma membrane following stimulation with GSK1016790A.[1]

Methodology:

-

Cell Treatment: Treat cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) with GSK1016790A (e.g., 100 nM) for a specific duration (e.g., 20 minutes).[1]

-

Biotinylation: Label the cell surface proteins with a membrane-impermeable biotinylation reagent.

-

Cell Lysis: Lyse the cells to release the cellular proteins.

-

Streptavidin Pulldown: Use streptavidin-coated beads to pull down the biotinylated cell surface proteins.

-

Western Blotting: Elute the pulled-down proteins and perform a Western blot using an anti-TRPV4 antibody to quantify the amount of TRPV4 on the cell surface.

Conclusion

GSK1016790A is an indispensable tool for researchers investigating the role of TRPV4 in health and disease. Its high potency and selectivity make it ideal for elucidating the physiological and pathological functions of this important ion channel. The information and protocols provided in this guide are intended to support the effective use of GSK1016790A in a research setting, ultimately contributing to a deeper understanding of TRPV4 biology and the development of novel therapeutics.

References

- 1. The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. 2-Chloro-1-(ethoxymethyl)imidazole, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 7. 2-chloro-1-(ethoxymethyl)imidazole850429-55-9,Purity98%_Hangzhou Hairui chemical co.,ltd [molbase.com]

- 8. capotchem.com [capotchem.com]

- 9. journals.physiology.org [journals.physiology.org]

- 10. researchgate.net [researchgate.net]

- 11. Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist GSK1016790A | PLOS One [journals.plos.org]

- 12. GSK 1016790A | TRPV Channels | Tocris Bioscience [tocris.com]

- 13. GSK1016790A | TRP/TRPV Channel | Calcium Channel | TargetMol [targetmol.com]

- 14. Optical Recording Reveals Novel Properties of GSK1016790A-Induced Vanilloid Transient Receptor Potential Channel TRPV4 Activity in Primary Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. journals.physiology.org [journals.physiology.org]

- 16. Analysis of responses to the TRPV4 agonist GSK1016790A in the pulmonary vascular bed of the intact-chest rat - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels [frontiersin.org]

Spectroscopic Data of 2-Chloro-1-ethoxymethylimidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-Chloro-1-ethoxymethylimidazole. The information presented herein is essential for the identification, characterization, and quality control of this molecule in research and development settings. This document includes predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for obtaining such spectra.

Chemical Structure

IUPAC Name: 2-Chloro-1-(ethoxymethyl)-1H-imidazole Molecular Formula: C₆H₉ClN₂O Molecular Weight: 160.60 g/mol CAS Number: 850429-55-9[1][2]

Predicted Spectroscopic Data

Due to the limited availability of experimentally derived public data, the following spectroscopic information is based on predictive models and analysis of analogous chemical structures. These predictions serve as a valuable reference for experimental verification.

Mass Spectrometry (MS)

Mass spectrometry is a critical analytical technique for determining the molecular weight and elemental composition of a compound. For 2-Chloro-1-ethoxymethylimidazole, the predicted mass-to-charge ratios (m/z) for various adducts in electrospray ionization (ESI) are presented in Table 1. The monoisotopic mass is predicted to be 160.04034 Da.[3]

Table 1: Predicted Mass Spectrometry Data for 2-Chloro-1-ethoxymethylimidazole [3]

| Adduct Ion | Predicted m/z |

| [M+H]⁺ | 161.04762 |

| [M+Na]⁺ | 183.02956 |

| [M+K]⁺ | 199.00350 |

| [M+NH₄]⁺ | 178.07416 |

| [M-H]⁻ | 159.03306 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule. The predicted ¹H and ¹³C NMR chemical shifts for 2-Chloro-1-ethoxymethylimidazole are summarized below. These values are estimated based on the analysis of similar imidazole and ethoxymethyl-containing compounds.

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.10 | d | 1H | H-4 (imidazole) |

| ~6.95 | d | 1H | H-5 (imidazole) |

| ~5.40 | s | 2H | -O-CH₂-N- |

| ~3.60 | q | 2H | -O-CH₂-CH₃ |

| ~1.20 | t | 3H | -CH₂-CH₃ |

Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~145.0 | C-2 (imidazole, C-Cl) |

| ~128.5 | C-4 (imidazole) |

| ~120.0 | C-5 (imidazole) |

| ~78.0 | -O-CH₂-N- |

| ~65.0 | -O-CH₂-CH₃ |

| ~15.0 | -CH₂-CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The predicted characteristic IR absorption bands for 2-Chloro-1-ethoxymethylimidazole are listed in Table 4. These predictions are based on the typical vibrational frequencies of the functional groups present in the molecule.

Table 4: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |

| ~3100-3000 | Medium | C-H stretch | Imidazole ring |

| ~2980-2850 | Medium-Strong | C-H stretch | Alkyl (ethoxymethyl) |

| ~1600-1450 | Medium | C=N, C=C stretch | Imidazole ring |

| ~1260-1050 | Strong | C-O stretch | Ether (C-O-C)[4] |

| ~800-600 | Medium-Strong | C-Cl stretch | Chloro group |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument parameters and sample preparation may require optimization based on the specific equipment and experimental conditions.

Mass Spectrometry

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

-

Sample Preparation: The sample is dissolved in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL. The solution is then diluted to a final concentration of 1-10 µg/mL with the mobile phase.

-

Method: The sample solution is infused into the ESI source at a flow rate of 5-10 µL/min. The mass spectrometer is operated in both positive and negative ion modes to detect various adducts. Key parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow rate are optimized to achieve maximum signal intensity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A 400 MHz (or higher field) NMR spectrometer.

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

-

¹H NMR Acquisition: A standard one-pulse sequence is used to acquire the proton spectrum. Key parameters include a 90° pulse width, a relaxation delay of 1-5 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to acquire the carbon spectrum. A longer relaxation delay and a greater number of scans are generally required compared to ¹H NMR due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: For a solid sample, a small amount is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the sample directly on the ATR crystal.

-

Method: A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The final spectrum is typically an average of 16 to 32 scans at a resolution of 4 cm⁻¹.

Workflow and Data Analysis

The general workflow for the spectroscopic analysis of 2-Chloro-1-ethoxymethylimidazole involves sample preparation, data acquisition using the respective instruments, and subsequent data processing and interpretation to elucidate the chemical structure and confirm purity.

Caption: General workflow for spectroscopic analysis.

References

- 1. Page loading... [guidechem.com]

- 2. 2-CHLORO-1-ETHOXYMETHYLIMIDAZOLE | 850429-55-9 [chemicalbook.com]

- 3. PubChemLite - 2-chloro-1-ethoxymethylimidazole (C6H9ClN2O) [pubchemlite.lcsb.uni.lu]

- 4. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

"physical and chemical properties of 2-Chloro-1-ethoxymethylimidazole"

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-Chloro-1-ethoxymethylimidazole, a heterocyclic compound of interest in pharmaceutical research and organic synthesis. Due to the limited availability of direct experimental data for this specific molecule, this document also includes extrapolated information from closely related structural analogs to provide a more complete profile. The guide details its role as a pharmaceutical intermediate, particularly in the development of antifungal agents and as a reactant in Suzuki-Miyaura coupling reactions. Detailed experimental protocols for the determination of key physicochemical properties are provided, alongside diagrammatic representations of its synthesis and relevant reaction mechanisms to support further research and application.

Introduction

2-Chloro-1-ethoxymethylimidazole is a substituted imidazole derivative with the molecular formula C₆H₉ClN₂O. Its structure, featuring a reactive chlorine atom at the 2-position and an ethoxymethyl group on the imidazole nitrogen, makes it a versatile intermediate in organic synthesis. It is primarily recognized for its application in the synthesis of novel antifungal compounds and its utility in palladium-catalyzed cross-coupling reactions. This guide aims to consolidate the available data on its physical and chemical characteristics, provide standardized experimental methodologies for its analysis, and illustrate its synthetic and mechanistic pathways.

Physical Properties

| Property | 2-Chloro-1-ethoxymethylimidazole | 2-Chloro-1-methylimidazole (Analog) | 2-Chloro-1H-imidazole (Analog) |

| Molecular Formula | C₆H₉ClN₂O | C₄H₅ClN₂[1] | C₃H₃ClN₂[2][3][4] |

| Molecular Weight | 160.60 g/mol | 116.55 g/mol [1][5] | 102.52 g/mol |

| Appearance | Liquid (at room temperature) | Colorless liquid[6] | White to almost white powder/crystal[7] |

| Melting Point | No data available | -10°C[5] | 165-170 °C |

| Boiling Point | 253.4 °C at 760 mmHg | 214.8 °C at 760 mmHg[8][9] | No data available |

| Flash Point | 107.1 °C | 83.7 °C[8] | Not applicable |

| Density | 1.22 g/cm³ | 1.26 g/cm³[9] | No data available |

| Solubility | No data available | No specific data | Very soluble in water[10] |

| logP (predicted) | 1.2 | No specific data | No specific data |

Chemical Properties

Stability and Reactivity

2-Chloro-1-ethoxymethylimidazole is reported to be stable under recommended storage conditions, which typically involve a cool, dry, and well-ventilated area in a tightly sealed container. It is incompatible with strong oxidizing agents[11].

The primary reactivity of this compound is centered around the 2-chloro substituent on the imidazole ring. This chlorine atom is susceptible to nucleophilic substitution, making the molecule a valuable building block. It is known to participate in Suzuki-Miyaura coupling reactions, where the chlorine is replaced by an aryl, vinyl, or other organic group.

pKa

The pKa of 2-Chloro-1-ethoxymethylimidazole has not been experimentally determined. However, the pKa of the conjugate acid of imidazole is approximately 7[12]. The presence of an electron-withdrawing chloro group at the 2-position is expected to decrease the basicity of the imidazole ring, thus lowering the pKa of its conjugate acid compared to unsubstituted imidazole.

Synthesis and Reactions

Plausible Synthesis Workflow

A specific, detailed synthesis protocol for 2-Chloro-1-ethoxymethylimidazole is not widely published. However, a plausible two-step synthesis can be proposed based on standard organic chemistry reactions involving imidazoles. The first step involves the N-alkoxymethylation of imidazole, followed by chlorination at the 2-position.

Suzuki-Miyaura Coupling Reaction

2-Chloro-1-ethoxymethylimidazole serves as an electrophilic partner in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds. The general mechanism involves the oxidative addition of the chloro-imidazole to a Pd(0) catalyst, followed by transmetalation with an organoboron species and subsequent reductive elimination to yield the coupled product.

Biological Activity and Signaling Pathways

Antifungal Mechanism of Action

As an imidazole derivative, 2-Chloro-1-ethoxymethylimidazole is expected to exhibit antifungal properties. Imidazole-based antifungal agents primarily act by inhibiting the enzyme lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway in fungi[13][14][15]. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells[13]. Inhibition of its synthesis leads to a depletion of ergosterol and an accumulation of toxic sterol intermediates, which disrupts the integrity and function of the fungal cell membrane, ultimately leading to cell death[13][16][17].

Experimental Protocols

The following are generalized protocols for determining the key physical properties of 2-Chloro-1-ethoxymethylimidazole.

Determination of Boiling Point (Micro Method)

This method is suitable for small quantities of a liquid sample.

-

Sample Preparation: Place approximately 0.5 mL of 2-Chloro-1-ethoxymethylimidazole into a small test tube.

-

Apparatus Setup: Insert a capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid. Attach the test tube to a thermometer.

-

Heating: Immerse the assembly in a heating bath (e.g., oil bath) and begin heating gently with constant stirring.

-

Observation: Observe the capillary tube. A slow stream of bubbles will emerge as the air inside expands. The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary.

-

Confirmation: Remove the heat source. The boiling point is the temperature at which the bubbling ceases and the liquid begins to enter the capillary tube.

-

Pressure Correction: If the atmospheric pressure is not 760 mmHg, a correction to the observed boiling point will be necessary.

Determination of Solubility

This protocol outlines a qualitative and semi-quantitative method for determining solubility.

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane).

-

Sample Preparation: To a series of small, labeled test tubes, add a known volume (e.g., 1 mL) of each solvent.

-

Titration: Add a small, measured amount (e.g., 10 mg) of 2-Chloro-1-ethoxymethylimidazole to each test tube.

-

Mixing: Vigorously shake or vortex each tube for a set period (e.g., 1-2 minutes).

-

Observation: Observe each tube for the dissolution of the solid. If it dissolves completely, add another measured amount and repeat the process until the solution is saturated (i.e., solid material remains undissolved).

-

Quantification: The solubility can be expressed as mg/mL or mol/L based on the total amount of solute that dissolved in the known volume of solvent. For more precise measurements, analytical techniques such as HPLC or UV-Vis spectroscopy can be used to determine the concentration of the saturated solution.

Determination of pKa (Potentiometric Titration)

This method determines the pKa by creating a titration curve.

-

Solution Preparation: Prepare a standard solution of 2-Chloro-1-ethoxymethylimidazole of known concentration in a suitable solvent (e.g., a water-ethanol mixture if solubility in pure water is low).

-

Titration Setup: Place the solution in a beaker with a magnetic stirrer and immerse a calibrated pH electrode.

-

Titration: Slowly add a standardized solution of a strong acid (e.g., HCl) in small, known increments from a burette.

-

Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Titration Curve: Plot the measured pH versus the volume of titrant added.

-

pKa Determination: The pKa is the pH at the half-equivalence point, where half of the imidazole has been protonated. This corresponds to the midpoint of the steepest part of the titration curve.

Conclusion

2-Chloro-1-ethoxymethylimidazole is a valuable chemical intermediate with established applications in medicinal chemistry and organic synthesis. While a complete experimental dataset for its physical properties is not yet available, this guide consolidates the existing information and provides context through data from analogous compounds. The provided experimental protocols offer a standardized approach for researchers to determine these missing values. The diagrammatic representations of its synthesis and reaction mechanisms are intended to facilitate a deeper understanding and further exploration of this compound's chemical utility. As research in this area continues, a more comprehensive understanding of the properties and applications of 2-Chloro-1-ethoxymethylimidazole is anticipated.

References

- 1. 2-Chloro-1-methyl-1H-imidazole | C4H5ClN2 | CID 2773332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-氯-1H-咪唑 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. 2-Chloroimidazole, 97% | Fisher Scientific [fishersci.ca]

- 5. 2-Chloro-1-methylimidazole, 97+% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. 2-Chloro-1H-imidazole | 16265-04-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. echemi.com [echemi.com]

- 9. americanelements.com [americanelements.com]

- 10. cabidigitallibrary.org [cabidigitallibrary.org]

- 11. Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 12. High-performance thin-layer chromatography determination of some antimycotic imidazole derivatives and preservatives in medicinal creams and a gel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. What is the mechanism of Clotrimazole? [synapse.patsnap.com]

- 14. Imidazole Antifungal Drugs Inhibit the Cell Proliferation and Invasion of Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Clotrimazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Articles [globalrx.com]

An In-depth Technical Guide to 2-Chloro-1-ethoxymethylimidazole: A Key Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-1-ethoxymethylimidazole is a crucial heterocyclic building block in modern medicinal chemistry. Its unique structural features, combining a reactive chloro-substituent on the imidazole ring with a protective ethoxymethyl (EOM) group on the nitrogen, make it a versatile intermediate in the synthesis of complex pharmaceutical agents. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of 2-Chloro-1-ethoxymethylimidazole, with a particular focus on its role in the development of novel antifungal drugs and its utility in cross-coupling reactions. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to aid researchers in its practical application.

Introduction

The imidazole nucleus is a privileged scaffold in drug discovery, present in a wide array of therapeutic agents due to its ability to engage in various biological interactions. Chemical modification of the imidazole ring is a key strategy for modulating the pharmacological properties of these molecules. 2-Chloro-1-ethoxymethylimidazole has emerged as a valuable intermediate, offering a strategic handle for introducing molecular diversity. The chloro group at the 2-position is susceptible to nucleophilic substitution and serves as an excellent coupling partner in transition metal-catalyzed reactions, while the ethoxymethyl group provides a stable yet readily cleavable protecting group for the imidazole nitrogen. This guide will delve into the technical aspects of this important pharmaceutical intermediate.

Physicochemical Properties

A clear understanding of the physicochemical properties of 2-Chloro-1-ethoxymethylimidazole is essential for its handling, reaction setup, and purification.

| Property | Value | Reference |

| CAS Number | 850429-55-9 | [1] |

| Molecular Formula | C₆H₉ClN₂O | [1][2] |

| Molecular Weight | 160.60 g/mol | [1] |

| IUPAC Name | 2-chloro-1-(ethoxymethyl)imidazole | [1] |

| SMILES | CCOCN1C=CN=C1Cl | [2] |

| Appearance | Not explicitly found in search results, likely a solid or oil. | |

| Solubility | Not explicitly found in search results, likely soluble in common organic solvents. |

Synthesis of 2-Chloro-1-ethoxymethylimidazole

While a specific, detailed experimental protocol for the synthesis of 2-Chloro-1-ethoxymethylimidazole was not found in the public domain literature, a plausible and commonly employed two-step synthetic route can be proposed based on the synthesis of analogous 2-chloroimidazoles.[3] This pathway involves the initial formation of an imidazolone precursor followed by a chlorination step.

Proposed Synthetic Pathway

The proposed synthesis commences with the protection of the imidazole nitrogen of a suitable starting material to form 1-(ethoxymethyl)-1H-imidazol-2(3H)-one, which is then chlorinated to yield the final product.

Caption: Proposed synthetic pathway for 2-Chloro-1-ethoxymethylimidazole.

Experimental Protocols (Hypothetical)

The following protocols are based on established methods for the synthesis of similar compounds and are provided as a starting point for experimental design. Optimization will be necessary to achieve desired yields and purity.

Step 1: Synthesis of 1-(ethoxymethyl)-1H-imidazol-2(3H)-one (Hypothetical Protocol)

This step involves the protection of an imidazole precursor. A common method for introducing an ethoxymethyl group is the reaction with ethoxymethyl chloride (EOM-Cl) in the presence of a base. The formation of the imidazolone could be achieved through various routes, often starting from a corresponding amino-imidazole or by constructing the ring system.

-

Materials: Imidazole-2-one, ethoxymethyl chloride (EOM-Cl), sodium hydride (NaH), anhydrous tetrahydrofuran (THF).

-

Procedure:

-

To a stirred suspension of sodium hydride (1.1 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add imidazole-2-one (1.0 eq.) portion-wise.

-

Allow the mixture to warm to room temperature and stir for 1 hour.

-

Cool the reaction mixture back to 0 °C and add ethoxymethyl chloride (1.1 eq.) dropwise.

-

Stir the reaction at room temperature overnight.

-

Quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Step 2: Synthesis of 2-Chloro-1-ethoxymethylimidazole (Hypothetical Protocol)

This step involves the chlorination of the imidazolone precursor, a reaction commonly achieved using phosphorus oxychloride (POCl₃).[3]

-

Materials: 1-(ethoxymethyl)-1H-imidazol-2(3H)-one, phosphorus oxychloride (POCl₃), anhydrous toluene.

-

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve 1-(ethoxymethyl)-1H-imidazol-2(3H)-one (1.0 eq.) in anhydrous toluene.

-

Add phosphorus oxychloride (2.0-3.0 eq.) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the progress by TLC.

-

Upon completion, cool the reaction to room temperature and carefully pour it onto crushed ice.

-

Neutralize the acidic solution with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-Chloro-1-ethoxymethylimidazole.

-

Applications in Pharmaceutical Synthesis

2-Chloro-1-ethoxymethylimidazole is a valuable intermediate in the synthesis of various pharmaceutical agents, primarily due to the reactivity of the 2-chloro substituent.

Intermediate in the Synthesis of Antifungal Agents

This compound is utilized in the synthesis of a new class of antifungal agents.[4] The imidazole core is a key pharmacophore in many existing azole antifungals, and the 2-chloro position provides a site for the introduction of various side chains to develop novel drug candidates with improved efficacy and reduced side effects.

Caption: General workflow for antifungal synthesis.

Substrate in Suzuki-Miyaura Coupling Reactions

The 2-chloro position of 2-Chloro-1-ethoxymethylimidazole makes it a suitable electrophilic partner in Suzuki-Miyaura cross-coupling reactions.[4] This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds, enabling the synthesis of 2-aryl or 2-heteroaryl imidazoles, which are important scaffolds in medicinal chemistry.

General Experimental Protocol for Suzuki-Miyaura Coupling

-

Materials: 2-Chloro-1-ethoxymethylimidazole, arylboronic acid, palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), and a solvent system (e.g., toluene/ethanol/water).

-

Procedure:

-

To a reaction vessel, add 2-Chloro-1-ethoxymethylimidazole (1.0 eq.), the arylboronic acid (1.2 eq.), palladium catalyst (0.05 eq.), and base (2.0 eq.).

-

Purge the vessel with an inert gas.

-

Add the degassed solvent system.

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.

-

Cool the reaction mixture, dilute with water, and extract with an organic solvent.

-

Wash the combined organic layers, dry, and concentrate.

-

Purify the product by column chromatography.

-

Caption: Suzuki-Miyaura coupling workflow.

Safety and Handling

Based on available safety data sheets for similar compounds, 2-Chloro-1-ethoxymethylimidazole should be handled with care in a well-ventilated area or fume hood. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. It is likely to be an irritant to the skin, eyes, and respiratory system. Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion

References

A Technical Guide to the Role of 2-Chloro-1-ethoxymethylimidazole in the Synthesis of Novel Antifungal Agents

Abstract

The imidazole scaffold is a cornerstone in the development of modern antifungal therapeutics, forming the structural core of numerous clinically significant agents that target fungal ergosterol biosynthesis. The strategic functionalization of the imidazole ring is paramount for generating novel candidates with improved potency, broader spectrum of activity, and reduced susceptibility to resistance mechanisms. This technical whitepaper elucidates the pivotal role of 2-Chloro-1-ethoxymethylimidazole as a highly versatile, albeit specialized, synthetic intermediate in the construction of advanced antifungal compounds. We will explore the distinct functions of its constituent moieties: the N1-ethoxymethyl (EOM) protecting group, which directs regioselective synthesis, and the C2-chloro atom, which serves as a reactive handle for nucleophilic substitution. This guide provides detailed synthetic methodologies, quantitative analysis of reaction outcomes, and a discussion of the structure-activity relationships (SAR) informed by analogous compounds.

Introduction: The Imidazole Nucleus in Antifungal Drug Design

The azole class of antifungal drugs, which includes well-known imidazoles like clotrimazole, miconazole, and ketoconazole, represents a major therapeutic category for the treatment of topical and systemic mycoses.[1] These agents primarily exert their effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1] The disruption of ergosterol production leads to increased membrane permeability, metabolic disruption, and ultimately, fungal cell death.[1]

The efficacy and specificity of these drugs are dictated by the substituents attached to the core imidazole ring. Modern drug discovery efforts are focused on creating new derivatives by introducing diverse chemical fragments to the imidazole scaffold. This is typically achieved by utilizing a pre-functionalized imidazole synthon that contains a reactive "handle" for subsequent chemical elaboration. 2-Chloro-1-ethoxymethylimidazole is an exemplary synthon designed for this purpose, offering a dual-functionality approach to complex molecule synthesis.

The Dual Functionality of 2-Chloro-1-ethoxymethylimidazole

The synthetic utility of 2-Chloro-1-ethoxymethylimidazole stems from two key structural features:

-

The N1-Ethoxymethyl (EOM) Protecting Group: The imidazole ring contains a potentially reactive N-H proton. In many synthetic routes, this site can compete with other desired reaction sites. The ethoxymethyl group serves as a protecting group, temporarily blocking the N1 position. This ensures that subsequent reactions, particularly nucleophilic substitutions, occur exclusively at the desired C2 position. The EOM group is stable under various reaction conditions but can be readily removed later in the synthetic sequence under mild acidic conditions to yield the free N-H imidazole if required.

-

The C2-Chloro Atom as a Reactive Site: The chlorine atom at the 2-position of the imidazole ring is an excellent leaving group. This position is activated towards nucleophilic substitution (SN2) reactions. This allows for the straightforward introduction of a wide array of chemical moieties (e.g., amines, thiols, phenols, and other heterocycles) by reacting the chloro-imidazole with appropriate nucleophiles. This versatility is the cornerstone of its role in building libraries of novel antifungal candidates. This reactivity is well-documented in the analogous and extensively studied precursor, 2-(chloromethyl)-1H-benzimidazole, which is used to synthesize a variety of biologically active compounds.[2]

General Synthetic Pathway and Experimental Workflow

The primary application of 2-Chloro-1-ethoxymethylimidazole is in the regioselective alkylation of nucleophiles to build more complex molecular architectures. A generalized reaction scheme involves the reaction of the chloro-imidazole with a nucleophile (Nu-R), often in the presence of a base, followed by an optional deprotection step.

The typical laboratory workflow for synthesizing and evaluating new antifungal agents from this precursor follows a standardized process from reaction to biological testing.

Detailed Experimental Protocols

The following protocols are representative methodologies adapted from the synthesis of structurally related benzimidazole derivatives, which demonstrate the practical application of this synthetic strategy.[2][3][4]

Protocol 1: Synthesis of 2-(Arylamino)methyl-1-ethoxymethylimidazole Derivatives

This protocol describes a general procedure for the reaction of 2-Chloro-1-ethoxymethylimidazole with various aromatic amines.

-

Materials: 2-Chloro-1-ethoxymethylimidazole (1.0 mmol), appropriate aromatic amine (1.1 mmol), triethylamine (TEA, 1.5 mmol), and dimethylformamide (DMF, 10 mL).

-

Procedure:

-

Dissolve 2-Chloro-1-ethoxymethylimidazole and the aromatic amine in DMF in a round-bottom flask.

-

Add triethylamine to the mixture.

-

Stir the reaction mixture at 80-90 °C for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into ice-cold water (50 mL).

-

Collect the resulting precipitate by filtration.

-

Wash the solid with water and dry under a vacuum.

-

Recrystallize the crude product from an appropriate solvent (e.g., ethanol) to yield the pure compound.

-

Protocol 2: Antifungal Activity Screening (Mycelium Growth Rate Method)

This protocol is used to evaluate the in vitro efficacy of the newly synthesized compounds against various phytopathogenic fungi.[4]

-

Materials: Potato Dextrose Agar (PDA) medium, stock solutions of synthesized compounds in DMSO, fungal strains (e.g., Botrytis cinerea, Fusarium solani), sterile petri dishes.

-

Procedure:

-

Prepare PDA medium according to the manufacturer's instructions and autoclave.

-

Cool the medium to approximately 45-50 °C.

-

Add the stock solution of the test compound to the molten PDA to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µg/mL). A control plate should be prepared with DMSO only.

-

Pour the amended PDA into sterile petri dishes and allow them to solidify.

-

Inoculate the center of each plate with a 5 mm mycelial disc taken from the edge of an actively growing fungal culture.

-

Incubate the plates at 25 ± 1 °C.

-

Measure the colony diameter after a set period (e.g., 3-5 days) when the fungal growth in the control plate has reached the edge.

-

Calculate the percentage of growth inhibition using the formula: Inhibition (%) = [(C - T) / C] * 100, where C is the colony diameter of the control and T is the colony diameter of the treated plate.

-

Determine the IC50 value (the concentration required to inhibit 50% of mycelial growth) from the dose-response curve.

-

Quantitative Data and Structure-Activity Relationship (SAR)

The synthesis of antifungal agents from chloro-imidazole precursors often results in moderate to excellent yields. The biological activity of the resulting compounds is highly dependent on the nature of the nucleophile introduced.

Table 1: Representative Synthesis Yields

The following table summarizes typical yields for the nucleophilic substitution reaction on related 2-chloromethyl-1H-benzimidazole precursors, which are expected to be comparable for 2-Chloro-1-ethoxymethylimidazole.

| Nucleophile Type | R-Group Example | Solvent | Base | Yield (%) | Reference |

| Aromatic Amine | 4-Chloroaniline | DMF | TEA | 75-85 | [3] |

| Heterocyclic Amine | 1-(4-Fluorophenyl)piperazine | DMF | TEA | 75 | [3] |

| Thiol | Sodium N,N-diethyldithiocarbamate | Methanol | - | Good | [2] |

| Phenol | 4-Nitrophenol | Dioxane | 2,4-Dimethylpyridine | Moderate | [2] |

Table 2: Antifungal Activity of Synthesized Benzimidazole Derivatives

This table presents the in vitro antifungal activity (IC50 in µg/mL) of various benzimidazole derivatives synthesized from 2-chloromethyl-1H-benzimidazole against several phytopathogenic fungi. These data provide insight into the types of substitutions that confer potent antifungal activity.[4]

| Compound ID | Key Structural Feature | C. gloeosporioides | A. solani | F. solani | B. cinerea |

| 4m | Unsubstituted Benzene Ring (Amine Linkage) | 20.76 | 27.58 | 18.60 | >100 |

| 7f | 4-Chlorophenyl (Amine Linkage) | >100 | >100 | >100 | 13.36 |

| 5b | 4-Chlorophenyl (Sulfonyl Linkage) | 11.38 | >100 | 40.15 | 57.71 |

| Hymexazol * | Commercial Fungicide | - | - | - | 8.92 |

Data for Hymexazol, a positive control, is included for comparison.[4]

Structure-Activity Relationship (SAR) Insights: Based on studies of analogous compound libraries, several SAR trends can be identified[4]:

-

Impact of Halogenation: The introduction of a chlorine atom on the appended phenyl ring can significantly influence activity and selectivity. For instance, a para-chloro substituent (compound 7f) confers potent and selective activity against B. cinerea.[4]

-

Importance of the Linker: The nature of the atom linking the imidazole to the new moiety is critical. A sulfonyl group (as in 5b) appears to be crucial for inhibiting C. gloeosporioides.[4]

-

Influence of the R-Group: An unsubstituted benzene ring (compound 4m) can lead to broad-spectrum activity against several fungal species.[4]

Conclusion

2-Chloro-1-ethoxymethylimidazole serves as a sophisticated and valuable intermediate in the synthesis of novel antifungal agents. Its dual-functionality, combining a regioselective N-protecting group with a highly reactive C2-chloro handle, enables the systematic and efficient construction of diverse molecular libraries. By facilitating the introduction of various chemical functionalities through nucleophilic substitution, this synthon allows researchers to finely tune the pharmacological properties of the target compounds. The data from analogous benzimidazole systems strongly suggest that derivatives synthesized from this precursor hold significant promise as leads for the development of next-generation antifungal drugs with potentially enhanced potency, selectivity, and a lower propensity for resistance.

References

The Versatile Role of 2-Chloro-1-ethoxymethylimidazole in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-1-ethoxymethylimidazole stands as a pivotal building block in contemporary organic synthesis, prized for its versatile reactivity and strategic importance in the construction of complex molecular architectures. This technical guide delves into the core applications of this N-protected 2-chloroimidazole derivative, offering a comprehensive overview of its role in key synthetic transformations, particularly in the development of pharmaceutical agents. The ethoxymethyl (EOM) protecting group at the N1 position facilitates a range of reactions at the C2 position, which would otherwise be challenging with an unprotected imidazole ring. This guide provides detailed experimental protocols, quantitative data summaries, and visual workflows to empower researchers in leveraging the full potential of this valuable synthetic intermediate.

Core Applications in Organic Synthesis

The primary utility of 2-Chloro-1-ethoxymethylimidazole lies in its function as a versatile intermediate for the introduction of the imidazole moiety into target molecules. Its applications are most prominently featured in the synthesis of antifungal agents and other biologically active compounds. The key transformations involving this reagent include nucleophilic substitution, cross-coupling reactions, and metal-halogen exchange followed by reaction with electrophiles.

Synthesis of Antifungal Agents

A significant application of 2-Chloro-1-ethoxymethylimidazole is in the synthesis of potent antifungal drugs. While specific examples in publicly available literature are scarce, its structural motif is analogous to key intermediates used in the synthesis of complex azole antifungals. The general strategy involves the displacement of the C2-chloro substituent by a nucleophile, which is part of a larger molecular fragment.

While direct experimental protocols for the use of 2-Chloro-1-ethoxymethylimidazole in the synthesis of antifungal agents are not readily found in open literature, the synthesis of related benzimidazole derivatives provides a useful analogy. For instance, 2-chloromethyl-1H-benzimidazole is a common starting material for a variety of antifungal compounds. In these syntheses, the chloro group is displaced by various nucleophiles to introduce diverse side chains, leading to compounds with significant antifungal activity.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. 2-Chloro-1-ethoxymethylimidazole can serve as a coupling partner in these reactions, enabling the synthesis of 2-aryl-1-ethoxymethylimidazoles. These products are valuable intermediates that, upon deprotection, yield 2-arylimidazoles, a common scaffold in medicinal chemistry.

General Experimental Workflow for Suzuki-Miyaura Coupling:

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 2-Chloro-1-ethoxymethylimidazole (1.0 eq.), the arylboronic acid (1.2 eq.), a palladium catalyst such as Palladium(II) Acetate (0.05 eq.), a suitable phosphine ligand like SPhos (0.1 eq.), and a base, typically potassium phosphate (2.0 eq.). The flask is sealed with a septum and purged with an inert gas (Argon or Nitrogen) for 15 minutes. Anhydrous toluene and degassed water are then added via syringe. The reaction mixture is heated to 100-110 °C with vigorous stirring. The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Upon completion (typically 12-24 hours), the reaction mixture is cooled to room temperature, diluted with ethyl acetate and water, and transferred to a separatory funnel. The layers are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine and dried over anhydrous sodium sulfate (Na₂SO₄). After filtration, the solvent is concentrated under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford the desired 2-aryl-1-ethoxymethylimidazole.[1]

Quantitative Data Summary for Suzuki-Miyaura Coupling (Hypothetical)

| Entry | Arylboronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 110 | 18 | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 100 | 24 | 78 |

| 3 | 3-Pyridylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | 120 | 16 | 65 |

Nucleophilic Substitution Reactions

The chlorine atom at the C2 position of 2-Chloro-1-ethoxymethylimidazole is susceptible to nucleophilic displacement. This allows for the introduction of a wide range of functional groups, including amines, alkoxides, and thiolates. These reactions are fundamental to the elaboration of the imidazole core.

General Experimental Workflow for Nucleophilic Substitution:

Experimental Protocol: General Procedure for Nucleophilic Substitution with an Amine

In a round-bottom flask, 2-Chloro-1-ethoxymethylimidazole (1.0 eq.) is dissolved in a suitable polar aprotic solvent such as dimethylformamide (DMF). The amine nucleophile (1.1-1.5 eq.) and a non-nucleophilic base like triethylamine or diisopropylethylamine (1.5-2.0 eq.) are added. The reaction mixture is stirred at a temperature ranging from room temperature to 100 °C, depending on the reactivity of the nucleophile, and the progress is monitored by TLC. Upon completion, the reaction is cooled to room temperature and quenched with water. The product is extracted into an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the 2-amino-1-ethoxymethylimidazole derivative.

Grignard and Organolithium Reactions

Metal-halogen exchange of 2-Chloro-1-ethoxymethylimidazole with an organolithium reagent, or direct reaction with magnesium to form a Grignard reagent, generates a potent nucleophile at the C2 position of the imidazole ring. This organometallic intermediate can then react with a variety of electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds.

General Experimental Workflow for Grignard/Organolithium Reactions:

References

An In-depth Technical Guide to 2-Chloro-1-ethoxymethylimidazole: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-1-ethoxymethylimidazole is a heterocyclic organic compound that has garnered interest as a key intermediate in the synthesis of novel pharmaceutical agents, particularly within the realm of antifungal drug discovery. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailing its synthesis, physicochemical properties, and applications. The document includes detailed experimental protocols, quantitative data, and visual representations of synthetic pathways to serve as a valuable resource for researchers in medicinal chemistry and drug development.

Introduction

The imidazole ring is a fundamental scaffold in a vast array of biologically active molecules, including natural products and synthetic drugs. The substitution pattern on the imidazole ring plays a crucial role in determining the pharmacological profile of these compounds. The introduction of a chlorine atom at the 2-position and an ethoxymethyl group at the 1-position of the imidazole ring gives rise to 2-Chloro-1-ethoxymethylimidazole, a versatile building block for the synthesis of more complex molecules. Its utility primarily lies in its role as a precursor for the development of new antifungal agents and its application in carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura coupling.[1][2]

Discovery and Historical Context

The specific discovery of 2-Chloro-1-ethoxymethylimidazole is not prominently documented in publicly available literature, suggesting it may have emerged from broader research into the functionalization of imidazole rings for medicinal chemistry applications. The development of N-alkoxyalkylimidazoles was a logical progression in the quest for novel therapeutic agents, with the ethoxymethyl group serving as a protecting group or a modulator of physicochemical properties. The synthesis of related compounds, such as 1-ethoxymethyl-2-bromo-4-nitroimidazole, has been detailed in patent literature, indicating the exploration of this class of compounds for various applications.

The general class of chloro-imidazoles has been investigated for its potential as antifungal agents. The chlorine substituent at the 2-position is a key feature that can influence the biological activity of the imidazole core. Research into various substituted imidazole derivatives has demonstrated their efficacy against a range of fungal pathogens.[3]

Physicochemical Properties

A summary of the key physicochemical properties of 2-Chloro-1-ethoxymethylimidazole is presented in the table below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Reference |

| CAS Number | 850429-55-9 | [2] |

| Molecular Formula | C₆H₉ClN₂O | [1] |

| Molecular Weight | 160.60 g/mol | [2] |

| Appearance | Not explicitly reported, likely a solid or oil | |

| Melting Point | Not explicitly reported | |

| Boiling Point | Not explicitly reported | |

| Solubility | Not explicitly reported, likely soluble in organic solvents |

Synthesis and Experimental Protocols

Plausible Synthetic Pathway

A logical synthetic approach would start with the protection of the imidazole nitrogen with an ethoxymethyl group, followed by chlorination at the 2-position.

References

- 1. PubChemLite - 2-chloro-1-ethoxymethylimidazole (C6H9ClN2O) [pubchemlite.lcsb.uni.lu]

- 2. 2-Chloro-1-(ethoxymethyl)imidazole, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 3. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Chloro-1-ethoxymethylimidazole

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful palladium-catalyzed reaction is particularly valuable in medicinal chemistry for the synthesis of biaryl and heterobiaryl structures, which are prevalent motifs in pharmacologically active compounds.

Imidazole derivatives are of significant interest in drug discovery due to their presence in numerous bioactive molecules. The functionalization of the imidazole core at the 2-position provides a direct route to novel analogues with potentially enhanced biological activity. 2-Chloro-1-ethoxymethylimidazole serves as a versatile building block for this purpose. The ethoxymethyl (EOM) protecting group on the imidazole nitrogen is crucial for successful cross-coupling.[1] The imidazole moiety itself can act as a ligand for the palladium catalyst, leading to catalyst inhibition.[1] The EOM group mitigates this issue, allowing for more efficient and reliable coupling reactions.

This document provides a detailed protocol and application notes for the Suzuki-Miyaura coupling of 2-chloro-1-ethoxymethylimidazole with various boronic acids. The methodologies are based on established protocols for structurally similar 2-haloimidazoles and other N-heterocycles. Careful selection and optimization of the catalyst, ligand, base, and solvent system are critical for achieving high yields and purity of the desired 2-substituted imidazole products.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

While specific data for a wide range of 2-chloro-1-ethoxymethylimidazole couplings is not extensively tabulated in a single source, the following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of analogous 2-chloro-N-heterocycles. This data serves as a valuable reference for expected outcomes and as a starting point for optimization.

Table 1: Suzuki-Miyaura Coupling of 2-Chloropyrazine with Arylboronic Acids

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 92 |

| 3 | 4-Tolylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 96 |

| 4 | 3-Thienylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 88 |

Data is representative for analogous 2-chloro-N-heterocycles and should be used as a guideline.

Table 2: Optimization of Suzuki-Miyaura Coupling for 2-Chloro-4,5-dimethyl-1H-imidazole

| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ | Dioxane/H₂O | 100 | 45 |

| 2 | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 100 | 60 |

| 3 | Pd(OAc)₂ (5) | SPhos (10) | Cs₂CO₃ | Dioxane/H₂O | 100 | 85 |

| 4 | PdCl₂(dppf) (5) | - | K₃PO₄ | DMF | 110 | 78 |

This table illustrates the effect of different reaction components on the yield for a similar substrate and highlights the importance of optimization.[1]

Mandatory Visualizations

References

Synthesis of Azole Antifungal Agents Utilizing 2-Chloro-1-ethoxymethylimidazole: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of potent azole antifungal compounds using 2-Chloro-1-ethoxymethylimidazole as a key starting material. The methodologies outlined herein describe a strategic approach involving the use of an N-protected imidazole derivative to facilitate the synthesis of targeted antifungal agents, followed by a deprotection step to yield the final active compound. Quantitative data on the antifungal activity of a representative synthesized compound, econazole, is presented in tabular format for clear comparison. Furthermore, signaling pathways, experimental workflows, and logical relationships are illustrated using diagrams generated with Graphviz (DOT language).

Introduction

Azole antifungals represent a cornerstone in the treatment of fungal infections. Their mechanism of action primarily involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2][3][4][5] The disruption of ergosterol synthesis leads to a compromised cell membrane, ultimately inhibiting fungal growth and proliferation.

The synthesis of complex azole antifungals often requires a strategic approach to manage the reactivity of the imidazole ring. One such strategy involves the use of a protecting group on the imidazole nitrogen. The ethoxymethyl (EOM) group is a suitable choice as it can be readily introduced and subsequently removed under specific acidic conditions. 2-Chloro-1-ethoxymethylimidazole serves as a valuable starting material in this context, allowing for the controlled assembly of the target molecule.

This document focuses on a synthetic route analogous to the preparation of econazole, a widely used topical antifungal agent. The general workflow involves the N-alkylation of a suitable precursor with 2-Chloro-1-ethoxymethylimidazole, followed by the deprotection of the ethoxymethyl group to yield the final active pharmaceutical ingredient.

Data Presentation

The following tables summarize the in vitro antifungal activity of econazole, a representative compound that can be synthesized through the methodologies described. The data is presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the drug that inhibits the visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentration (MIC) of Econazole against Candida Species

| Fungal Strain | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Candida albicans | 0.016 - 16 | 0.03 | 0.25 | [3][5] |

| Candida glabrata | 0.032 - 1 | 0.25 | 0.5 | [3][5] |

| Candida parapsilosis | 0.016 - 2 | 0.03 | 0.12 | [3][5] |

| Candida tropicalis | 0.016 - 4 | 0.06 | 0.5 | [3][5] |

| Candida krusei | 0.064 - 8 | 0.25 | 1 | [3][5] |

Table 2: Minimum Inhibitory Concentration (MIC) of Econazole against Filamentous Fungi

| Fungal Strain | MIC Range (µg/mL) | Reference |

| Aspergillus spp. | 1.56 - 25 | [1] |

| Dermatophytes | 1.56 - 25 | [1] |

Experimental Protocols

Protocol 1: Synthesis of 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol (Econazole Precursor)

This protocol describes the synthesis of a key intermediate for econazole, which can be adapted for the use of 2-Chloro-1-ethoxymethylimidazole.

Materials:

-

2-Chloro-1-(2,4-dichlorophenyl)ethanol

-

Imidazole (or 2-Chloro-1-ethoxymethylimidazole)

-

Dimethylformamide (DMF)

-

Sodium hydroxide (flakes)

-

Polyethylene glycol 600 (PEG-600)

-

Toluene

-

Water

Procedure:

-

In a reaction vessel, combine DMF, imidazole (1.2 molar equivalents), sodium hydroxide flakes (2 molar equivalents), and PEG-600 (0.03 molar equivalents).

-

Stir the mixture and slowly heat to 110-115 °C. Maintain this temperature for 1 hour.

-

Cool the reaction mixture to 50-55 °C.

-

Slowly add a solution of 2-chloro-1-(2,4-dichlorophenyl)-ethanol (1 molar equivalent) in DMF dropwise, maintaining the temperature at 50-55 °C.

-

After the addition is complete, stir the mixture for 1 hour at the same temperature.

-

Heat the reaction mixture to 110-115 °C and maintain for 4 hours.

-

Cool the mixture to 60 °C and add water.

-